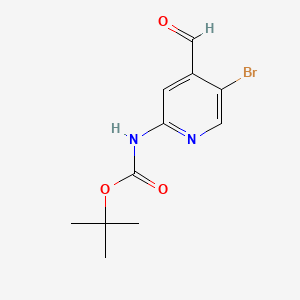

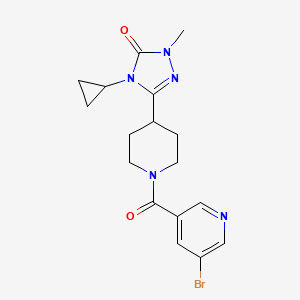

![molecular formula C28H33N5O B2488299 2-(4-Butoxyphenyl)-4-(4-(2,3-dimethylphenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine CAS No. 1115530-97-6](/img/structure/B2488299.png)

2-(4-Butoxyphenyl)-4-(4-(2,3-dimethylphenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related pyrazole and pyrazine derivatives often involves novel synthetic strategies to introduce functional groups and create complex molecular architectures. For example, Mekky and Sanad (2020) described the synthesis of bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, highlighting the versatility of such synthetic approaches in generating compounds with potential biological activities (Mekky & Sanad, 2020). Similarly, Sharma et al. (2017) synthesized pyrazolyl-s-triazine derivatives, demonstrating the ability to functionalize pyrazine rings for enhanced biological activity (Sharma et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds similar to "2-(4-Butoxyphenyl)-4-(4-(2,3-dimethylphenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine" is often elucidated using X-ray crystallography and computational methods. For instance, Abdelhamid et al. (2012) confirmed the structures of newly synthesized compounds containing the benzofuran moiety through elemental analyses and spectral data (Abdelhamid et al., 2012).

Chemical Reactions and Properties

The reactivity and chemical properties of pyrazolo[1,5-a]pyrazine derivatives are influenced by their functional groups and molecular structure. Kalgutkar et al. (2007) explored the genotoxicity of a related compound, shedding light on its metabolic activation and potential reactivity with DNA (Kalgutkar et al., 2007).

Physical Properties Analysis

The physical properties of pyrazolo[1,5-a]pyrazine derivatives, such as solubility, melting point, and crystalline structure, are critical for their potential applications. The study by Rogiers et al. (2001) on the stereoselective conversion of oxazinones into piperidine derivatives provides insights into the structural features affecting these properties (Rogiers et al., 2001).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and functional group interactions, of pyrazolo[1,5-a]pyrazine derivatives, are essential for understanding their behavior in biological systems and potential applications. Aparicio et al. (2006) detailed the preparation of pyrazines and piperazinones, highlighting the importance of chemical properties in the synthesis and application of these compounds (Aparicio et al., 2006).

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antibacterial Properties

- Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have shown potent antibacterial efficacies and biofilm inhibition activities against various strains such as E. coli, S. aureus, and S. mutans. These compounds have demonstrated more effective biofilm inhibition activities than the reference drug Ciprofloxacin, highlighting their potential as antibacterial agents (Mekky & Sanad, 2020).

Antifungal Activity

- Pyrazolyl-s-triazine derivatives have been synthesized and evaluated for their antimicrobial and antifungal activity against several microorganisms, showcasing the versatility of pyrazoline-based compounds in developing new antimicrobial agents (Sharma et al., 2017).

Synthesis and Biological Evaluation

- Piperazine and triazolo-pyrazine derivatives have been synthesized and evaluated for their in vitro antimicrobial activity against bacterial and fungal strains. This research indicates the potential for such compounds to be developed into potent antimicrobials (Patil et al., 2021).

Anticancer Activity

- Certain pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety have been synthesized and evaluated for their antibacterial, antifungal, and anti-inflammatory activities. This highlights the potential therapeutic applications of pyrazole derivatives in treating various conditions (Kendre, Landge, & Bhusare, 2015).

Drug Development and Molecular Docking Studies

- Novel heterocyclic hybrids of pyrazole targeting dihydrofolate reductase have been designed, synthesized, and biologically evaluated, including in silico studies to determine their potential as antimicrobial agents and DHFR inhibitors. These studies provide insights into the structural optimization of pyrazole derivatives for enhanced biological activity (Othman et al., 2020).

Eigenschaften

IUPAC Name |

2-(4-butoxyphenyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33N5O/c1-4-5-19-34-24-11-9-23(10-12-24)25-20-27-28(29-13-14-33(27)30-25)32-17-15-31(16-18-32)26-8-6-7-21(2)22(26)3/h6-14,20H,4-5,15-19H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNYJKKSTDXRIFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)N4CCN(CC4)C5=CC=CC(=C5C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Butoxyphenyl)-4-(4-(2,3-dimethylphenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(4-fluorophenyl)-2-(2-oxo-2-phenylethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2488218.png)

![2-(Dimethylamino)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2488221.png)

![6-(2,4-Dimethylphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2488223.png)

![(Z)-methyl 2-(2-((2-methoxybenzoyl)imino)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate](/img/structure/B2488225.png)

![4-[(2-chloro-6-fluorobenzyl)oxy]-N'-[(E)-(2-hydroxyphenyl)methylidene]benzenecarbohydrazide](/img/structure/B2488232.png)

![7,7-Dimethyl-10-phenyl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one](/img/structure/B2488235.png)